CYP3A4 Inhibition: A Weak Inhibitor Profile Compared to Common Drugs
3-(3-Fluorophenyl)azetidin-3-ol exhibits weak inhibition of CYP3A4 with an IC50 of 20,000 nM (20 µM) [1]. In contrast, established CYP3A4 inhibitors such as ketoconazole demonstrate IC50 values in the low nanomolar range (e.g., ~0.02 µM), and typical screening thresholds for significant inhibition are often set below 1-10 µM. This indicates a substantially lower propensity for this compound to cause drug-drug interactions via CYP3A4 inhibition compared to many common pharmacophores [2].
| Evidence Dimension | Inhibition of CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Ketoconazole (CYP3A4 inhibitor) IC50 ≈ 20 nM; Common inhibition threshold < 10 µM |
| Quantified Difference | >1000-fold weaker than ketoconazole; >2-fold above typical inhibition threshold |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation with NADPH, 2 hr measurement |
Why This Matters
A weak CYP3A4 inhibition profile minimizes the risk of unwanted drug-drug interactions, a critical safety and development advantage for compounds intended for chronic administration or polypharmacy contexts.
- [1] BindingDB. (2023). BDBM50600733 CHEMBL5182534. Affinity Data IC50: 2.00E+4 nM. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50600733 View Source
- [2] FDA. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from https://www.fda.gov/regulatory-information/search-fda-guidance-documents/clinical-drug-interaction-studies-cytochrome-p450-enzyme-and-transporter-mediated-drug-interactions View Source
